4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves the condensation of cyanothioacetamide, aliphatic aldehydes, and morpholinocyclohexene . This reaction is carried out under specific conditions to ensure the formation of the desired product. Another method involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Scientific Research Applications
4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Its derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
4-Alkyl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thiones: These compounds are used in the synthesis of substituted 2-alkylthioquinolines and thieno[2,3-b]pyridines.
5,6,7,8-Tetrahydroisoquinoline: This compound is used in the synthesis of various bioactive molecules and has applications in medicinal chemistry.
Uniqueness
4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its cyano and hydroxy functional groups provide additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c12-5-7-6-3-1-2-4-8(6)14-11(16)9(7)10(13)15/h1-4H2,(H2,13,15)(H,14,16) |
InChI Key |
CVBUPHMHQISKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N)C#N |
Origin of Product |
United States |
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